4-Methyl-3-(2-oxo-1-pyrrolidinyl)benzonitrile
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Overview
Description
4-Methyl-3-(2-oxo-1-pyrrolidinyl)benzonitrile is a chemical compound characterized by the presence of a pyrrolidinyl group attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-oxo-1-pyrrolidinyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with 2-oxo-1-pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution at the benzonitrile carbon . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-oxo-1-pyrrolidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-(2-oxo-1-pyrrolidinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-oxo-1-pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxopyrrolidin-1-yl)benzonitrile
- 4-(1-Pyrrolidinyl)benzoic acid
- 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid
- (2-Oxo-1-pyrrolidinyl)acetic acid
Uniqueness
4-Methyl-3-(2-oxo-1-pyrrolidinyl)benzonitrile is unique due to the presence of the methyl group on the benzonitrile ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-methyl-3-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H12N2O/c1-9-4-5-10(8-13)7-11(9)14-6-2-3-12(14)15/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
PTLZGBUHAGILAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N2CCCC2=O |
Origin of Product |
United States |
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